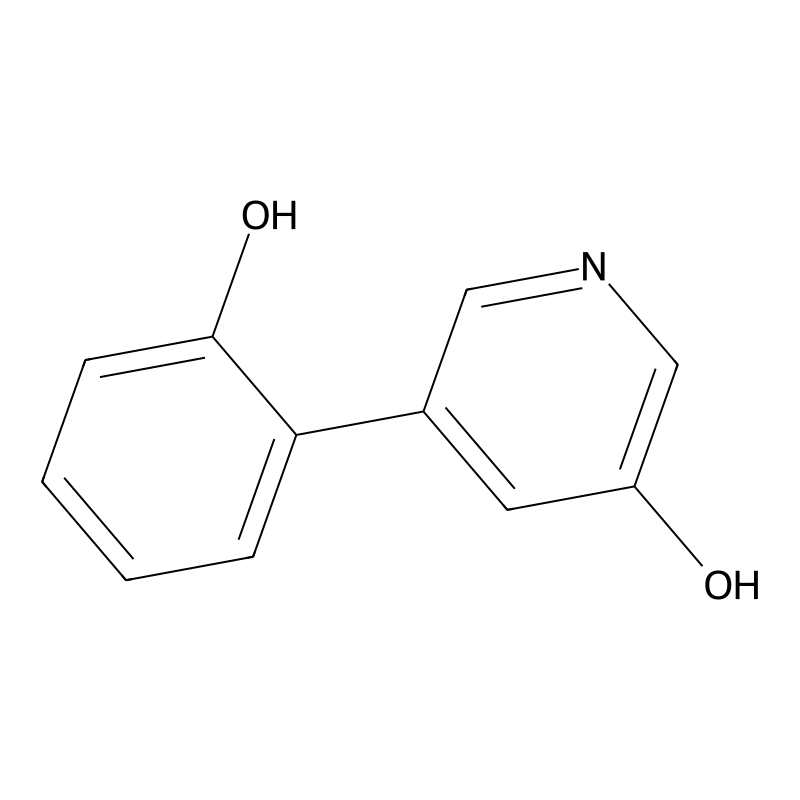

5-(2-Hydroxyphenyl)pyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(2-Hydroxyphenyl)pyridin-3-ol is a chemical compound characterized by a pyridine ring substituted with a hydroxyl group and a phenyl group. Its molecular formula is CHNO, and it features a hydroxyl group located at the 2-position of the phenyl ring and a pyridin-3-ol structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (ketone or aldehyde) using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: This compound can be reduced to yield different derivatives, depending on the reducing agent used, such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents, facilitated by halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

The biological activity of 5-(2-Hydroxyphenyl)pyridin-3-ol has been explored in various studies. It may exhibit inhibitory effects on specific enzymes, potentially impacting metabolic pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with amino acid residues in target proteins, which can increase binding affinity and specificity .

The synthesis of 5-(2-Hydroxyphenyl)pyridin-3-ol can be accomplished through several methods:

- Suzuki-Miyaura Coupling Reaction: This method involves a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of 2-hydroxyphenyl and a halogenated pyridine.

- Alternative Synthetic Routes: Other potential synthetic routes may include direct functionalization of pyridine derivatives or modifications of existing phenolic compounds to introduce the pyridine moiety.

- Industrial Production: For larger scale production, continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalyst loading) can enhance yield and efficiency, followed by purification processes such as recrystallization or chromatography.

5-(2-Hydroxyphenyl)pyridin-3-ol has potential applications in several fields:

- Medicinal Chemistry: It may serve as a lead compound for developing pharmaceuticals targeting specific diseases due to its biological activity.

- Chemical Research: It can be used as a building block for synthesizing more complex organic molecules.

- Material Science: The unique properties of this compound may find applications in developing new materials with specific functionalities.

Studies on the interactions of 5-(2-Hydroxyphenyl)pyridin-3-ol with biological targets have indicated that it may bind effectively to certain enzymes, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding due to the presence of the hydroxyl group, which can enhance its pharmacological profile . Further research is needed to elucidate the full spectrum of its interactions and mechanisms.

Several compounds share structural similarities with 5-(2-Hydroxyphenyl)pyridin-3-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(3-Hydroxyphenyl)pyridin-3-ol | Hydroxyl group at the 3-position on phenyl | Different biological activity profile |

| 5-(4-Hydroxyphenyl)pyridin-3-ol | Hydroxyl group at the 4-position on phenyl | Variations in reactivity and binding properties |

| 5-Fluoro-2-hydroxyphenylpyridin-3-ol | Fluorine substitution at the 5-position | Enhanced metabolic stability due to fluorination |

| 2-Hydroxyquinoline | Hydroxyl group on a quinoline structure | Different heterocyclic framework affecting activity |

Uniqueness

5-(2-Hydroxyphenyl)pyridin-3-ol is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological properties compared to other similar compounds. The positioning of the hydroxyl group plays a critical role in determining its interactions with biological targets, making it a valuable candidate for further research and application development.